Nanomolar Potency in Xanthine Oxidase Inhibition Derives from 5-Isopropoxy Substitution
In a structure-guided design study of 2-(indol-2-yl)thiazole derivatives, the compound bearing the 5-isopropoxy group (compound 9m) demonstrated exceptionally potent xanthine oxidase (XO) inhibitory activity with an IC50 of 5.1 nM [1]. The SAR analysis explicitly identified the hydrophobic 5-isopropoxy group as one of two 'critical functional groups' required for optimal nanomolar activity, alongside a 7-nitro hydrogen bond acceptor [1]. This compound also exhibited excellent uric acid-lowering activity in a potassium oxonate-induced hyperuricemic rat model, validating the in vivo relevance of the 5-isopropoxy pharmacophore [1].
| Evidence Dimension | Xanthine Oxidase (XO) Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 5.1 nM (Compound 9m: 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid) |
| Comparator Or Baseline | Febuxostat (clinical XO inhibitor) IC50 ~7 nM [Note: Value not directly from this study; cited for general class context only] |
| Quantified Difference | Potency comparable to or exceeding clinical comparator; 5-isopropoxy group identified as critical SAR element |
| Conditions | In vitro enzymatic assay; in vivo rat model of hyperuricemia (potassium oxonate-induced) |
Why This Matters
This evidence establishes the 5-isopropoxyindole scaffold as a validated starting point for developing potent XO inhibitors with demonstrated in vivo efficacy, directly informing procurement for hyperuricemia/gout drug discovery programs.
- [1] Song JU, et al. Structure-based design and biological evaluation of novel 2-(indol-2-yl) thiazole derivatives as xanthine oxidase inhibitors. Bioorg Med Chem Lett. 2016;26(3):950-954. View Source
